![molecular formula C16H17FN2O5S B1669501 2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide CAS No. 210755-45-6](/img/structure/B1669501.png)

2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide

Overview

Description

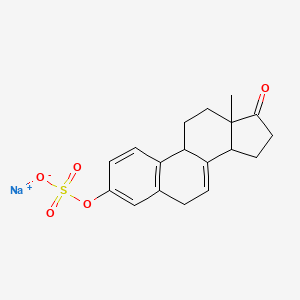

This compound, also known as CP-471474 or PF-1626077, is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It has a low nanomolar IC50 efficacy for MMP-2, MMP-3, MMP-9, and MMP-13 . The empirical formula of the compound is C16H17FN2O5S, and it has a molecular weight of 368.38 .

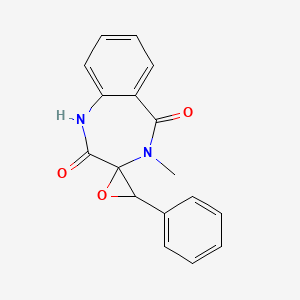

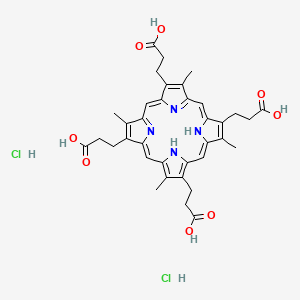

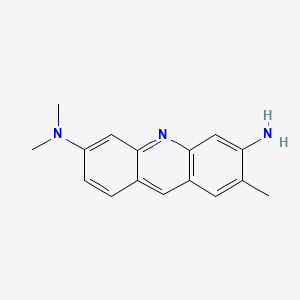

Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenoxy group, a phenylsulfonyl group, and an amino-N-hydroxy-2-methylpropanamide group . The presence of these functional groups contributes to the compound’s reactivity and its ability to inhibit MMPs.Physical And Chemical Properties Analysis

This compound is a white to off-white powder. It is soluble in DMSO at a concentration of ≥20 mg/mL . The compound is stable at room temperature .Scientific Research Applications

Polymer Synthesis and Characterization

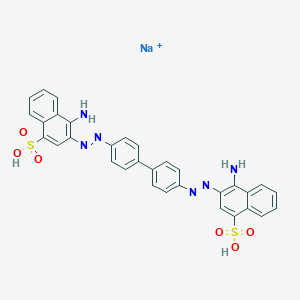

A novel diamine with built-in sulfone, ether, and amide structure was developed, leading to the creation of thermally stable polyimides. This compound, featuring a complex molecular architecture, was synthesized through a multi-step reaction, starting with nucleophilic reactions and proceeding through reduction and further chemical modifications. The resultant diamine was utilized to prepare polyimides by reaction with different aromatic dianhydrides, yielding materials that were extensively characterized for their properties, including thermal stability and solubility (Mehdipour‐Ataei et al., 2004).

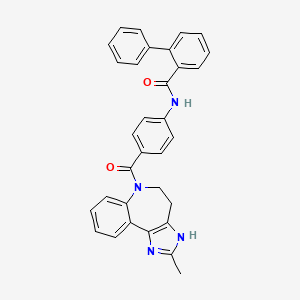

Biological Activity and Drug Development

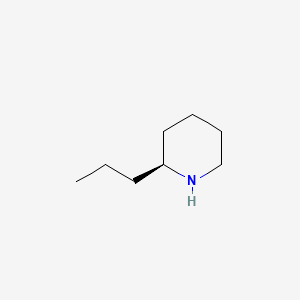

The compound has been explored for its potential in biological applications, particularly in the synthesis and structure-activity relationship studies of nonsteroidal antiandrogens. These efforts have yielded novel, potent antiandrogens that exhibit selective activity, holding promise for the treatment of androgen-responsive diseases. Such research emphasizes the compound's utility in the development of therapeutics with targeted biological activity (Tucker et al., 1988).

Environmental and Chemical Transformations

The compound's derivatives have been studied for their environmental behavior, particularly in the degradation of sulfonamide antibiotics. This research sheds light on the novel microbial strategies to eliminate these compounds from the environment, highlighting the compound's relevance in environmental chemistry and microbial metabolism studies (Ricken et al., 2013).

Advanced Material Applications

In materials science, derivatives of the compound have been incorporated into the design of novel sulfonated polymers for applications such as direct methanol fuel cells. These materials exhibit enhanced water flux and selectivity, underscoring the compound's role in advancing membrane technology for energy applications (Liu et al., 2012).

Mechanism of Action

Target of Action

The primary targets of this compound, also known as CP-471474 , are matrix metalloproteinases (MMPs) . MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

CP-471474 acts as a broad-spectrum inhibitor of MMPs . It has a low nanomolar IC50 efficacy for MMP-2, MMP-3, MMP-9, and MMP-13 . It has low potency against mmp-1 . By inhibiting these enzymes, CP-471474 can prevent the degradation of the extracellular matrix, thereby influencing various physiological and pathological processes.

Biochemical Pathways

The inhibition of MMPs affects multiple biochemical pathways. For instance, it can prevent left ventricular remodeling after experimental myocardial infarction . It can also inhibit cigarette smoke-induced lung inflammation and the progression of emphysema in guinea pig models .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of MMPs by CP-471474 can lead to various molecular and cellular effects. For example, it can prevent tissue remodeling and cell migration, which are critical for wound healing and cancer metastasis. It can also reduce inflammation and slow the progression of diseases such as emphysema .

properties

IUPAC Name |

2-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O5S/c1-16(2,15(20)18-21)19-25(22,23)14-9-7-13(8-10-14)24-12-5-3-11(17)4-6-12/h3-10,19,21H,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOQJYRPDUMCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NO)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175302 | |

| Record name | 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210755-45-6 | |

| Record name | CP-471474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210755456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydrox y-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-471474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U47H947L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.